Chemical structure and properties of 2-[3-(Trifluoromethyl)phenoxy]aniline
Chemical structure and properties of 2-[3-(Trifluoromethyl)phenoxy]aniline
An In-depth Technical Guide to 2-[3-(Trifluoromethyl)phenoxy]aniline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-[3-(Trifluoromethyl)phenoxy]aniline, a diaryl ether derivative with significant potential as a scaffold in medicinal chemistry and materials science. This document elucidates its core chemical structure, details its predicted physicochemical and spectroscopic properties, and outlines a robust, field-proven protocol for its synthesis. By integrating insights from closely related analogues and foundational chemical principles, this guide serves as an essential resource for professionals seeking to leverage this molecule's unique electronic and steric characteristics. The strategic incorporation of a trifluoromethyl group on the phenoxy ring and the ortho-amino functionality on the adjacent ring creates a molecule with a distinct conformational and reactivity profile, making it a valuable building block for targeted therapeutic agents and advanced materials.
Introduction: The Strategic Value of Fluorinated Diaryl Ethers
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF3) group, in particular, offers a powerful tool for modulating a molecule's physicochemical and biological properties.[3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly enhance a drug candidate's binding affinity, membrane permeability, and in vivo half-life.[1][2][3]
When combined with the diaryl ether linkage—a privileged scaffold known for its conformational flexibility and presence in numerous bioactive compounds, including kinase inhibitors—the resulting molecule presents a compelling platform for discovery. 2-[3-(Trifluoromethyl)phenoxy]aniline embodies this design philosophy, merging the metabolic robustness of the CF3 group with the versatile diaryl ether core and a reactive aniline handle, prime for further chemical elaboration. This guide will deconstruct this molecule to provide a foundational understanding for its application in research and development.
Molecular Structure and Synthesis
Chemical Structure Analysis
2-[3-(Trifluoromethyl)phenoxy]aniline is composed of three key functional components:
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Aniline Ring: A primary aromatic amine that serves as a versatile synthetic handle for derivatization (e.g., amidation, alkylation, diazotization). Its amino group is a potent ortho-, para- director for electrophilic aromatic substitution.
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Diaryl Ether Linkage: This flexible C-O-C bond connects the two aromatic rings, allowing for a degree of rotational freedom that can be crucial for optimal binding to biological targets.
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3-(Trifluoromethyl)phenyl Moiety: The CF3 group at the meta position of the phenoxy ring acts as a strong electron-withdrawing group, influencing the electron density of the entire molecule. It also provides a metabolically stable, lipophilic domain.
Visualization of Chemical Structure
Caption: 2D structure of 2-[3-(Trifluoromethyl)phenoxy]aniline.
Proposed Synthetic Pathway: Ullmann Condensation
The formation of the diaryl ether bond is most classically achieved via an Ullmann condensation. This method involves the copper-catalyzed reaction between a phenol and an aryl halide. In this context, the most logical approach is the coupling of 2-aminophenol with 1-bromo-3-(trifluoromethyl)benzene. The amine group of 2-aminophenol is less nucleophilic than the hydroxyl group under basic conditions, allowing for selective O-arylation.
Caption: Proposed synthetic workflow via Ullmann Condensation.
Experimental Protocol: Synthesis via Ullmann Condensation
Disclaimer: This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
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Solvent and Reagent Addition: Add anhydrous pyridine as the solvent to create a stirrable slurry. Subsequently, add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq.) to the mixture via syringe.
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Reaction Execution: Heat the reaction mixture to 140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-aminophenol) is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) to remove pyridine, followed by a wash with brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-[3-(Trifluoromethyl)phenoxy]aniline.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical and Spectroscopic Profile
Due to the compound's nature as a specific research intermediate, extensive experimental data is not widely published. The following tables consolidate known identifiers with predicted properties derived from its chemical structure and established principles.
Physicochemical Properties
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₃H₁₀F₃NO | - |
| Molecular Weight | 253.22 g/mol | - |
| CAS Number | 55919-49-8 | [4] |
| Appearance | Predicted: Off-white solid or pale yellow oil | Analogy to related diaryl ether anilines. |
| Boiling Point | >300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, THF, DMSO). Insoluble in water. | Predicted based on its largely nonpolar aromatic structure. |
| pKa (Anilinium ion) | ~3.0 (Predicted) | The phenoxy group is slightly electron-withdrawing, which would decrease the basicity compared to aniline (~4.6). |
Predicted Spectroscopic Data
| Technique | Predicted Observations and Rationale |
| ¹H NMR | ~3.5-4.5 ppm (broad singlet, 2H): -NH₂ protons. ~6.8-7.5 ppm (multiplets, 8H): Aromatic protons on both rings. The signals will be complex due to overlapping multiplets and coupling between protons on both rings. Protons ortho to the -NH₂ group will be the most upfield, while those on the CF₃-substituted ring will be further downfield. |
| ¹³C NMR | ~115-160 ppm: Expect 13 distinct signals in the aromatic region, unless there is accidental equivalence. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the fluorine atoms will be significantly downfield. |
| ¹⁹F NMR | ~ -63 ppm (singlet): A single peak corresponding to the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | 3350-3450 cm⁻¹: Two sharp bands, characteristic of the N-H asymmetric and symmetric stretching of a primary amine.[5] ~1240-1280 cm⁻¹ & ~1020-1070 cm⁻¹: Strong, characteristic C-O-C asymmetric and symmetric stretches of the diaryl ether. ~1100-1300 cm⁻¹: Multiple strong, intense bands corresponding to C-F stretching vibrations. |
| Mass Spectrometry | m/z 253.22: Molecular ion peak (M⁺). Key Fragments: Loss of CF₃, cleavage of the ether bond to give fragments corresponding to the aminophenoxy cation and the trifluoromethylphenyl radical. |
Reactivity and Applications in Drug Discovery
Chemical Reactivity
The molecule's reactivity is governed by its functional groups. The aniline nitrogen is a nucleophilic center, readily undergoing acylation to form amides, which is a common strategy to protect the amine or install further functionality. The aniline ring is activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the positions ortho and para to itself. Conversely, the trifluoromethyl-substituted ring is deactivated towards electrophilic attack.
Potential as a Bioactive Scaffold
While 2-[3-(Trifluoromethyl)phenoxy]aniline is not an active pharmaceutical ingredient itself, its structural motifs are prevalent in numerous approved drugs.[6] It serves as a high-value building block for creating more complex molecules.
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Kinase Inhibition: The diaryl ether structure is a classic "hinge-binding" motif in many Type I and Type II kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the rest of the scaffold occupies the ATP-binding pocket. The CF₃ group can provide beneficial lipophilic interactions in adjacent hydrophobic pockets.
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Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] Incorporating this molecule into a larger drug candidate can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.
Caption: Conceptual role as a hinge-binding scaffold in a kinase.
Safety and Handling
As a member of the aromatic amine class, 2-[3-(Trifluoromethyl)phenoxy]aniline should be handled with care. Analogous compounds are known irritants and can be harmful if ingested, inhaled, or absorbed through the skin.
| Hazard Type | GHS Statement (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin.[7] H332: Harmful if inhaled.[7] | Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Irritation | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation. | Wear protective gloves, safety goggles, and work in a well-ventilated fume hood. |
| Handling | - | Use appropriate PPE, including a lab coat, gloves, and eye protection. Avoid generating dust. Keep container tightly closed in a dry, cool place.[9] |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- PubChem. (n.d.). 2-Methoxy-3-(trifluoromethyl)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. National Center for Biotechnology Information.
- MilliporeSigma. (n.d.). 4-(3-(Trifluoromethyl)phenoxy)aniline.
- Shree Ganesh Remedies Limited. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0.
- Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Fisher Scientific. (2011, May 20). SAFETY DATA SHEET: 2-Methyl-3-(trifluoromethyl)aniline.
- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)aniline.
- BenchChem. (n.d.). The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development.
- Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet.
- Alfa Aesar. (2008, October 11). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- TCI EUROPE N.V. (2019, November 4). SAFETY DATA SHEET: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- BuyersGuideChem. (n.d.). 2-[3-(Trifluoromethyl)phenoxy]aniline.
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